molecular formula C6H7ClFIN2 B14052677 3-Fluoro-2-iodophenylhydrazine Hydrochloride

3-Fluoro-2-iodophenylhydrazine Hydrochloride

Cat. No.: B14052677
M. Wt: 288.49 g/mol
InChI Key: JSTIDXVWTGAEOG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFIN2 and a molecular weight of 288.49 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride can be synthesized through a multi-step process involving the halogenation of aniline derivatives followed by hydrazine formation. A common synthetic route involves the iodination of 3-fluoroaniline to form 3-fluoro-2-iodoaniline, which is then reacted with hydrazine hydrate in the presence of hydrochloric acid to yield the desired hydrazine hydrochloride compound .

Industrial Production Methods

Industrial production of 1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride typically involves large-scale halogenation reactions followed by hydrazine formation under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can undergo reduction reactions to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylhydrazines.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylhydrazine hydrochloride
  • 2-Iodophenylhydrazine hydrochloride
  • 4-Fluoro-3-iodophenylhydrazine hydrochloride

Uniqueness

1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring. This dual halogenation imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7ClFIN2

Molecular Weight

288.49 g/mol

IUPAC Name

(3-fluoro-2-iodophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6FIN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H

InChI Key

JSTIDXVWTGAEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)I)NN.Cl

Origin of Product

United States

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